molecular formula C10H11NO5 B14770421 Ethyl 2-methoxy-6-nitrobenzoate

Ethyl 2-methoxy-6-nitrobenzoate

Cat. No.: B14770421
M. Wt: 225.20 g/mol
InChI Key: CTSQQXACOLENTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methoxy-6-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring a nitro group at the 6-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methoxy-6-nitrobenzoate typically involves the nitration of ethyl 2-methoxybenzoate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, concentration, and reaction time, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxy-6-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: Ethyl 2-methoxy-6-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-methoxy-6-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-methoxy-6-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro and methoxy groups.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drugs with anti-inflammatory or antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-nitrobenzoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the aromatic ring and influences the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions. The methoxy group, being an electron-donating group, can activate the aromatic ring towards electrophilic substitution reactions. These properties make the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Ethyl 2-methoxy-6-nitrobenzoate can be compared with other similar compounds such as:

    Ethyl 2-methoxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Ethyl 6-nitrobenzoate:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.

The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of electron-withdrawing and electron-donating effects, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

ethyl 2-methoxy-6-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)9-7(11(13)14)5-4-6-8(9)15-2/h4-6H,3H2,1-2H3

InChI Key

CTSQQXACOLENTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.